molecular formula C8H7NO2S B1334218 3-(Methylsulfonyl)benzonitrile CAS No. 22821-75-6

3-(Methylsulfonyl)benzonitrile

Cat. No. B1334218
Key on ui cas rn: 22821-75-6
M. Wt: 181.21 g/mol
InChI Key: VWPJXEYDYJQMBC-UHFFFAOYSA-N
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Patent
US04103009

Procedure details

5.0 g of m-methylsulfonylbenzonitrile (101°-103° C.), 2.8 g of dicyanodiamide and 2.0 g of caustic potash are refluxed in 20 ml of methyl cellosolve for 3 hours. After cooling, the mixture is diluted with water, and the separated crystals are recrystallized from ethanol. Melting point: 228°-289° C.; yield: 4.8 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#[N:9])(=[O:4])=[O:3].[C:13]([N:15]=[C:16]([NH2:18])[NH2:17])#[N:14].[OH-].[K+]>COCCO.O>[NH2:14][C:13]1[N:15]=[C:16]([NH2:18])[N:17]=[C:8]([C:7]2[CH:10]=[CH:11][CH:12]=[C:5]([S:2]([CH3:1])(=[O:3])=[O:4])[CH:6]=2)[N:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=C(C#N)C=CC1
Name
Quantity
2.8 g
Type
reactant
Smiles
C(#N)N=C(N)N
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the separated crystals are recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
NC1=NC(=NC(=N1)N)C1=CC(=CC=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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